4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid
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Overview
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid typically involves the reaction of 4-fluorophenylpiperazine with sulfonylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid
- 4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylbenzoic acid
- 4-[4-(4-bromophenyl)piperazin-1-yl]sulfonylbenzoic acid
Uniqueness
4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with specific biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-3-5-15(6-4-14)19-9-11-20(12-10-19)25(23,24)16-7-1-13(2-8-16)17(21)22/h1-8H,9-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQVQTLYISIXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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